molecular formula C17H18O3 B14390062 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one CAS No. 90036-59-2

1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one

Cat. No.: B14390062
CAS No.: 90036-59-2
M. Wt: 270.32 g/mol
InChI Key: YGIMAHDYWYFOMB-UHFFFAOYSA-N
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Description

1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups attached to the naphthalene ring and a butenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxynaphthalene and 3-methylbut-2-en-1-one.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any unwanted side reactions. Common solvents used include dichloromethane or toluene.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., potassium carbonate) may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the butenone side chain to a butanol group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Bromine in acetic acid at room temperature.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbutanol.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxynaphthalen-1-yl)-3-methylbut-2-en-1-one
  • 1-(6-Methoxynaphthalen-1-yl)-3-methylbut-2-en-1-one
  • 1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-ol

Uniqueness

1-(4,6-Dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one is unique due to the presence of two methoxy groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one methoxy group or different substitution patterns.

Properties

CAS No.

90036-59-2

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(4,6-dimethoxynaphthalen-1-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C17H18O3/c1-11(2)9-16(18)14-7-8-17(20-4)15-10-12(19-3)5-6-13(14)15/h5-10H,1-4H3

InChI Key

YGIMAHDYWYFOMB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=C2C=CC(=CC2=C(C=C1)OC)OC)C

Origin of Product

United States

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